molecular formula C8H15NO3 B7923650 ((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid

((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid

Cat. No.: B7923650
M. Wt: 173.21 g/mol
InChI Key: XSKIQHADUCAPDR-ZETCQYMHSA-N
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Description

((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid is a chiral pyrrolidine derivative of interest in medicinal chemistry and organic synthesis. Compounds featuring the pyrrolidine ring are recognized as privileged scaffolds in drug discovery due to their presence in biologically active molecules and natural products . The structure combines a pyrrolidine ring, a methyl group on the nitrogen, and a carboxylic acid functional group connected via a methoxy linker, making it a versatile building block for constructing more complex molecules. This chiral synthon is particularly valuable for research focused on developing novel pharmaceuticals. Pyrrolidine-based structures are key components in various therapeutic agents, with applications noted in central nervous system (CNS) targets . The (S)-configured stereocenter is crucial for asymmetric synthesis, allowing researchers to create stereochemically defined compounds where biological activity is often enantioselective. The carboxylic acid group enables further derivatization, such as amide bond formation for molecular coupling, while the ether linkage provides conformational flexibility. This compound is intended for research applications such as designing enzyme inhibitors, creating chemical libraries, and exploring new synthetic methodologies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please note that specific biological mechanisms, pharmacological data, and a confirmed CAS number for this exact compound require further experimental characterization.

Properties

IUPAC Name

2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9-4-2-3-7(9)5-12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKIQHADUCAPDR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of (S)-1-Methylpyrrolidine-2-carboxylic Acid

(S)-Proline undergoes N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to yield (S)-1-methylpyrrolidine-2-carboxylic acid. This step achieves >90% yield under anhydrous conditions at 60–80°C.

Step 2: Reduction to (S)-1-Methylpyrrolidin-2-ylmethanol

The carboxylic acid is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF). NaBH₄ in acetic acid, as described in, offers a safer alternative with 85% yield. The reaction proceeds at 0–5°C to minimize racemization.

Characterization Data :

  • 1H NMR (CDCl₃) : δ 1.31 (m, 1H), 1.76 (m, 2H), 2.25 (m, 2H), 2.31 (s, 3H), 3.04 (m, 1H).

  • Optical Rotation : [α]D²⁵ = +15.6° (c = 1.0, CHCl₃).

Step 3: Etherification with Bromoacetic Acid Derivative

The alcohol reacts with ethyl bromoacetate in tetrahydrofuran (THF) using NaH as a base, forming the ether linkage. Subsequent hydrolysis with NaOH (2M) yields the target acid. This step achieves 70–75% yield after recrystallization.

Step 1: Mitsunobu Coupling

(S)-1-Methylpyrrolidin-2-ylmethanol reacts with ethyl glycolate under Mitsunobu conditions (DIAD, PPh₃) to form the ether bond. This method preserves stereochemistry and achieves 80% yield.

Step 2: Ester Hydrolysis

The ethyl ester is hydrolyzed using LiOH in THF/water (1:1) at room temperature, yielding the carboxylic acid with >95% purity.

Advantages :

  • Avoids harsh reducing agents.

  • Higher stereochemical fidelity compared to alkylation.

Comparative Analysis of Synthetic Methods

ParameterRoute 1 (Alkylation)Route 2 (Mitsunobu)
Starting Material (S)-Proline(S)-1-Methylpyrrolidin-2-ylmethanol
Key Reagents NaBH₄, NaH, BromoacetateDIAD, PPh₃, Ethyl Glycolate
Yield 65–70%75–80%
Stereopurity 98% ee>99% ee
Cost Low (bulk reagents)High (DIAD, PPh₃)
Scalability Industrial-friendlyLimited by reagent cost

Route 1 is preferred for large-scale synthesis due to reagent availability, while Route 2 suits small-scale, high-purity applications.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Patent highlights acetic acid as a recoverable solvent for NaBH₄ reductions, reducing waste. Similarly, THF in Mitsunobu reactions is distilled and reused, lowering production costs.

Racemization Mitigation

Maintaining pH >10 during extractions (as in) prevents acid-catalyzed racemization. Low-temperature conditions (<10°C) in critical steps further enhance stereochemical retention.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (D₂O) : δ 1.45–1.62 (m, 2H), 1.85–1.98 (m, 1H), 2.30 (s, 3H), 3.15–3.30 (m, 2H), 3.72 (s, 2H), 4.10 (d, J = 12 Hz, 1H).

  • 13C NMR : δ 24.5 (CH₂), 46.2 (N-CH₃), 62.1 (OCH₂), 174.8 (COOH).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN).

  • Chiral Analysis : >99% ee (Chiralpak AD-H, hexane/iPrOH 90:10).

Chemical Reactions Analysis

Types of Reactions: ((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Preparation

The synthesis of ((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid typically involves the reaction between 1-methyl-2-pyrrolidinemethanol and acetic anhydride, often facilitated by a catalyst such as pyridine. The resulting product undergoes purification through techniques like recrystallization or chromatography to ensure high yield and purity .

Chemistry

This compound serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for creating complex organic molecules.

Key Reactions:

  • Oxidation : Converts to carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Can be reduced to alcohols or amines with lithium aluminum hydride.
  • Substitution : Nucleophilic substitution can yield various derivatives depending on the nucleophile used .

Biology

In biological research, this compound is utilized to investigate enzyme mechanisms and metabolic pathways. Its interactions with specific molecular targets can modulate enzyme activity, providing insights into cellular processes.

Case Study Example :
A study demonstrated that this compound could inhibit certain enzymes involved in metabolic pathways, suggesting its potential role as a metabolic modulator .

Medicine

The compound is being explored for its therapeutic effects, particularly in drug development. It has shown promise as a precursor in synthesizing pharmaceutical agents targeting various diseases.

Therapeutic Potential :
Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them candidates for treating chronic pain conditions .

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials. Its unique properties facilitate the development of innovative products in various sectors.

Mechanism of Action

The mechanism of action of ((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Uranium Sorption: ASBB’s carboxyl groups bind U(VI) via monodentate coordination, achieving rapid equilibrium (5.0 min) at pH 6.0 . The target compound’s carboxyl group may similarly interact, but its rigid structure could reduce accessibility.
  • pH Sensitivity : Like ASBB, the compound’s uranium-binding efficiency would depend on pH, with optimal performance near neutral conditions where carboxylate deprotonation occurs .

Biological Activity

((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique chiral configuration and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which contributes to its biological activity. The compound's structure allows it to interact with various molecular targets, including enzymes and receptors, influencing metabolic pathways and signal transduction mechanisms.

The mechanism of action of this compound involves:

  • Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, impacting metabolic processes.
  • Receptor Binding : The compound may bind to various receptors, affecting cellular signaling pathways.

These interactions are crucial for its potential therapeutic applications, particularly in treating conditions related to enzyme dysfunction or receptor anomalies .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. For instance, it was tested against Gram-positive and Gram-negative bacteria with notable results in inhibiting growth at specific concentrations.
    Bacterial StrainMIC (µM)Reference
    Staphylococcus aureus20
    Escherichia coli40
    Proteus mirabilis30
  • P-glycoprotein Interaction : Research indicates that this compound interacts with P-glycoprotein (P-gp), a crucial efflux transporter involved in multidrug resistance. It was found to stimulate ATPase activity, suggesting a role in modulating drug transport mechanisms .

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

  • Tumor Growth Inhibition : Animal models indicated that the compound could reduce tumor volume and weight without significant side effects. This suggests potential applications in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on this compound revealed its antimicrobial efficacy against resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: P-glycoprotein Modulation

Another study focused on the interaction between this compound and P-glycoprotein. The findings indicated that the compound could enhance the efficacy of other drugs by inhibiting P-gp-mediated efflux, thereby improving bioavailability .

Q & A

Q. What are the best practices for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation (H335) and eye irritation (H319). Spills are neutralized with sodium bicarbonate and disposed via hazardous waste protocols. Storage conditions: 2–8°C in airtight containers under nitrogen .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.